molecular formula C6H4Cl3NO B023288 4-Chloropyridine-2-carbonyl chloride hydrochloride CAS No. 51727-15-2

4-Chloropyridine-2-carbonyl chloride hydrochloride

Cat. No. B023288
Key on ui cas rn: 51727-15-2
M. Wt: 212.5 g/mol
InChI Key: HJQLQTVZSPAUGT-UHFFFAOYSA-N
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Patent
US07897623B2

Procedure details

Entry 14: 4-Chloropyridine-2-carbonyl chloride HCl salt was reacted with ammonia according to Method A2, Step 3b to form 4-chloro-2-pyridinecarboxamide. 4-Chloro-2-pyridinecarboxamide was reacted with 4-aminophenol according to Method A2, Step 4 using DMAC in place of DMF to give 4-(2-carbamoyl-4-pyridyloxy)aniline. According to Method C4,2-methoxy-5-(trifluoromethyl)aniline was reacted with phosgene followed by 4-(2-carbamoyl-4-pyridyloxy)aniline to afford the urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9](Cl)=[O:10])[CH:4]=1.[NH3:12]>>[Cl:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]([NH2:12])=[O:10])[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC(=NC=C1)C(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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